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Compound of Interest

Compound Name:
(2R,3aS,7aR)-Octahydro-1H-

indole-2-carboxylic acid

CAS No.: 145513-92-4

Cat. No.: B057234 Get Quote

Executive Summary
Oic (Octahydroindole-2-carboxylic acid) is a bicyclic, non-proteinogenic amino acid often

utilized as a superior surrogate for Proline (Pro) in high-performance peptide drug design.[1][2]

While structurally homologous to Proline, Oic introduces a fused cyclohexane ring that

significantly enhances lipophilicity, steric bulk, and backbone rigidity.

The Verdict: Replacing Proline (or hydrophobic residues like Phenylalanine) with Oic typically

results in:

Increased Potency: By locking bioactive conformations (e.g.,

-turns) more rigidly than Proline.

Enhanced Metabolic Stability: The bicyclic steric bulk shields the peptide backbone from

prolyl endopeptidases and ACE.

Receptor Selectivity: The added hydrophobicity accesses deep hydrophobic pockets in

GPCRs (e.g., Bradykinin B2 receptors).
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The following table contrasts the fundamental properties of Proline and Oic, establishing the

"why" behind the bioactivity differences.

Feature Proline (Pro)
Oic
(Octahydroindole-
2-carboxylic acid)

Impact on Drug
Design

Structure
Monocyclic

(Pyrrolidine)

Bicyclic (Fused

Pyrrolidine +

Cyclohexane)

Oic is sterically bulkier

(

increase).

Lipophilicity Low to Moderate High

Oic improves

membrane

permeability and

hydrophobic binding.

Conformational Bias
Flexible

isomerization.

Strongly favors trans

isomer; locks

angles.

Oic stabilizes Type-II

-turns and Polyproline

II helices.

Protease Resistance
Susceptible to Prolyl

Endopeptidase.
Highly Resistant.

Oic extends plasma

half-life (

).

Synthesis Difficulty
Low (Standard

coupling).

High (Steric

hindrance).

Oic requires

specialized SPPS

protocols (see Sec. 5).

Structural Logic Visualization
The diagram below illustrates the decision-making logic for substituting Pro with Oic during

Lead Optimization.
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Lead Peptide Optimization
(Proline-rich sequence)

Is metabolic stability poor?

Is receptor binding affinity low?

No

Substitute Pro with Oic

Yes (Proteolysis)

Yes (Loose fit)

Mechanism: Steric Shielding
(Blocks Protease Access)

Mechanism: Conformational Lock
(Stabilizes Beta-Turn)

Outcome: High Potency + High Stability
(e.g., Icatibant)

Click to download full resolution via product page

Figure 1: SAR Logic Flow. Decision tree for transitioning from Proline to Oic to solve stability

and potency issues.

Comparative Bioactivity: Case Study (Bradykinin
Antagonists)
The most authoritative evidence for Oic's superiority lies in the development of Icatibant (Hoe

140), a Bradykinin B2 receptor antagonist.
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Native Bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) has a half-life of seconds due to

rapid degradation by Kininase II (ACE) and Neutral Endopeptidase.

The Solution: Oic Substitution
In Hoe 140, the Phenylalanine at position 8 is replaced by Oic. Although Oic is a Proline

analog, it mimics the hydrophobicity of Phe while introducing the rigid constraint of Pro.

Sequence Comparison:

Native BK: ... Ser

- Pro

- Phe

- Arg

Hoe 140: ... D-Tic

- Oic

- Arg

[3][4]

Experimental Data (Receptor Binding & Potency):

Compound
Sequence
Modification

(nM) [B2
Receptor]

(Potency)

Metabolic
Stability (

)

Native

Bradykinin
None ~1.0 N/A (Agonist) < 30 sec

D-Arg[Hyp3,

Thi5, D-Tic7,

Oic8]BK (Hoe

140)

Oic at Pos 8 0.8 9.04 > 100 min
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Data Source: Hock et al. (1991), British Journal of Pharmacology.

Mechanistic Insight: The Oic residue at position 8 forces the C-terminus into a rigid

-turn.[4] This turn is the exact bioactive conformation required to fit into the B2 receptor pocket.
A flexible Proline or Phenylalanine at this position would result in an entropic penalty upon
binding. Oic "pre-pays" this entropy cost.

Metabolic Stability & Enzymatic Resistance
Oic confers resistance to Prolyl Oligopeptidase (POP) and Angiotensin-Converting Enzyme

(ACE).

Proline: The pyrrolidine ring fits perfectly into the S1' pocket of POP, leading to rapid

cleavage of X-Pro bonds.

Oic: The fused cyclohexane ring creates a "steric clash" with the enzyme's active site walls.

The enzyme cannot accommodate the bicyclic width, rendering the peptide bond effectively

uncleavable.

Experimental Protocols: Synthesis & Validation
Working with Oic requires modified protocols due to its steric hindrance.

A. Solid Phase Peptide Synthesis (SPPS) of Oic-
Peptides
Challenge: Coupling Oic to the chain (acylation of the resin) and coupling the next amino acid

onto Oic (acylation of the secondary amine) are difficult.

Protocol:

Coupling Reagents: Do NOT use standard HBTU/DIC.

Recommended: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-

b]pyridinium 3-oxid hexafluorophosphate) or COMU.
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Rationale: HATU generates a more reactive active ester (OAt) which accelerates coupling

to hindered amines.

Conditions:

Temperature: Perform coupling at 50°C - 60°C (microwave assisted if available).

Solvent: Use DMF. If aggregation is suspected, use the "Magic Mixture" (DCM:DMF:NMP

1:1:1 + 1% Triton X-100 or 0.4M LiCl).

Monitoring: Standard Kaiser test may be faint for secondary amines. Use the Chloranil Test

or micro-cleavage LC-MS to verify coupling completion.

B. Synthesis Workflow Diagram

Resin-AA(n)
Deprotection

(20% Piperidine)

Coupling Oic
(Reagent: HATU/HOAt)

(Temp: 60°C)

Check Coupling
(Chloranil Test)Incomplete

Coupling AA(n+2)
(onto Oic secondary amine)

Complete Double Coupling
REQUIRED

Click to download full resolution via product page

Figure 2: SPPS Workflow for Oic. Note the requirement for HATU and double coupling steps

due to steric hindrance.

References
Hock, F. J., et al. (1991). "Hoe 140 a new potent and long acting bradykinin-antagonist: in

vitro studies." British Journal of Pharmacology.

Feletou, M., et al. (1994). "Agonistic and antagonistic properties of the bradykinin B2

receptor antagonist, Hoe 140, in isolated blood vessels from different species." British

Journal of Pharmacology.

Bawolak, M. T., et al. (2006). "The bradykinin B2 receptor antagonist icatibant (Hoe 140)

blocks aminopeptidase N at micromolar concentrations." European Journal of Pharmacology.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b057234?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057234?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Griesbacher, T., et al. (1998). "Anti-inflammatory and analgesic activity of the bradykinin

antagonist, icatibant (Hoe 140)."[5] British Journal of Pharmacology.

Tocris Bioscience. "HOE 140 Product Datasheet & Biological Activity."

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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